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3,3-Dimethylisochroman-1-one

Cat. No.: B12510247
M. Wt: 176.21 g/mol
InChI Key: NVUDQYSEQVSPDX-UHFFFAOYSA-N
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Description

3,3-Dimethylisochroman-1-one is a chemical compound featuring an isochromanone core, a structure of significant interest in medicinal chemistry and organic synthesis. This scaffold is recognized as a privileged structure in the development of pharmacologically active agents . The specific 3,3-dimethyl substitution pattern on the lactone ring contributes to the molecule's stereoelectronic properties and potential as a versatile synthetic intermediate for further chemical diversification. Research into analogous compounds demonstrates the high value of the this compound structure. For instance, derivatives have been developed as key fragments in structural biology and drug discovery efforts. One prominent example is (R)-4-[5-(difluoromethyl)-1H-imidazol-1-yl]-3,3-dimethylisochroman-1-one, which has been studied in complex with E. coli Phosphopantetheine Adenylyltransferase (PPAT), providing critical insights for inhibitor design . Furthermore, the broader class of isocoumarins and their derivatives have been investigated for a range of biological activities, including serving as inhibitors for enzymes like human carbonic anhydrase (CA) isoforms, which are validated anticancer targets . The compound is intended for use in research and development laboratories. It serves as a building block for the synthesis of more complex molecules, a candidate for screening against biological targets, and a model compound for methodological studies in organic synthesis. This product is for research purposes only and is not intended for diagnostic or therapeutic applications. Intended Application & Research Value: • Medicinal Chemistry: Serves as a core scaffold for the design and synthesis of novel bioactive molecules, including potential enzyme inhibitors . • Chemical Biology: Useful as a fragment in NMR-guided docking and structure-based drug design projects to study protein-ligand interactions . • Organic Synthesis: Functions as a versatile intermediate for constructing diverse heterocyclic libraries, leveraging its lactone functionality and substitution pattern. Handling & Compliance: This product is exclusively for research use by qualified professionals. It is not designed for human or veterinary therapeutic or diagnostic use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B12510247 3,3-Dimethylisochroman-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3,3-dimethyl-4H-isochromen-1-one

InChI

InChI=1S/C11H12O2/c1-11(2)7-8-5-3-4-6-9(8)10(12)13-11/h3-6H,7H2,1-2H3

InChI Key

NVUDQYSEQVSPDX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C

Origin of Product

United States

Synthetic Methodologies and Strategies

De Novo Synthesis Approaches to the Isochromanone Core

The fundamental construction of the isochromanone ring system can be achieved through various de novo strategies, which build the heterocyclic core from acyclic precursors. These methods are broadly categorized into classical cyclization reactions, modern catalytic strategies, and multicomponent reactions.

Classical Cyclization Reactions

Historically, the most straightforward and common approach to isochromanone synthesis is the intramolecular cyclization of appropriately substituted benzene derivatives. One of the most established methods involves the lactonization of 2-(hydroxymethyl)benzoic acids or their analogs, which provides a direct route to phthalides and related structures.

A prominent example is the synthesis of the parent 3-isochromanone from o-tolylacetic acid. This process involves a free-radical-initiated halogenation of the benzylic methyl group, followed by a base-induced intramolecular cyclization. The 2-halomethylphenylacetic acid intermediate, upon treatment with a base such as potassium bicarbonate, undergoes an intramolecular Williamson ether synthesis-type reaction to form the lactone ring.

Key steps in the classical synthesis of 3-isochromanone:

Halogenation: o-Tolylacetic acid is reacted with a halogenating agent like sulfuryl chloride (SO₂Cl₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to form 2-(halomethyl)phenylacetic acid.

Cyclization: The resulting intermediate is treated with a base to facilitate intramolecular nucleophilic attack of the carboxylate onto the benzylic carbon, displacing the halide and forming the six-membered lactone ring.

This classical approach is robust and has been scaled for industrial applications, though it often requires stoichiometric reagents and relatively harsh conditions.

Modern Catalytic Strategies

Advances in catalysis have provided milder and more efficient routes to the isochromanone core, offering improved functional group tolerance and the potential for asymmetric synthesis. These methods are primarily divided into transition metal-catalyzed and organocatalytic strategies.

Transition metals, particularly palladium, have been extensively used to construct the isochromanone scaffold. Palladium-catalyzed reactions of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides can yield 3-alkynylated isochroman-1-ones. nih.gov In these reactions, the alkyl ester group functions as an internal oxygen nucleophile in an efficient 1,1-alkynyloxygenation process. nih.gov

Another modern approach involves photocatalyzed reactions. For instance, the reaction of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with various alkenes, catalyzed by ruthenium complexes like Ru(bpy)₃Cl₂, can afford isochromanones in good yields. google.commdpi.com This method proceeds via a photo-Meerwein reaction, where a carbocationic intermediate undergoes intramolecular cyclization through the nucleophilic attack of the carbonyl oxygen. google.commdpi.com

Catalyst/ReagentStarting MaterialsProduct TypeYield (%)Reference
Ru(bpy)₃Cl₂ / Blue LED2-(Methoxycarbonyl)benzenediazonium tetrafluoroborate, Methyl methacrylate3-Methyl-3-methoxycarbonylisochroman-1-one72 google.com
Ru(bpy)₃Cl₂ / Blue LED2-(Ethoxycarbonyl)benzenediazonium tetrafluoroborate, Methyl methacrylate3-Methyl-3-methoxycarbonylisochroman-1-one71 mdpi.com
Palladium catalystAlkyl 2-vinylbenzoates, Silyl-protected alkynyl bromides3-Alkynylated isochroman-1-onesN/A nih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including isochromanones. These metal-free methods often rely on covalent or hydrogen-bonding interactions to control reactivity and stereoselectivity. A notable example is the highly stereoselective one-pot intramolecular Mannich reaction using 2-oxopropyl-2-formylbenzoates and anilines as substrates. nih.gov Catalyzed by a secondary amine, this reaction provides 4-aminoisochromanones with excellent cis-stereoselectivity and high enantiomeric excess (ee). nih.govnih.gov The reaction proceeds through an imine-formation followed by a cis-selective 6-enol-exo-exo-trig Mannich reaction. nih.gov

CatalystSubstratesProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Tetrazole analogue of prolineAnilines, 2-Formylbenzoates4-Amino-isochromanonesup to 99:1up to 99% nih.gov
Secondary amine (e.g., diarylprolinol silyl ether)2-Oxopropyl-2-formylbenzoates, Anilinescis-4-AminoisochromanonesExcellentHigh nih.gov

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer high atom economy and operational simplicity. nih.gov Photoinduced MCRs have been successfully applied to the synthesis of isochromanones. google.commdpi.com The photocatalyzed reaction between arenediazonium salts and alkenes can be considered an MCR, where the starting materials assemble the isochromanone core in a single pot under mild, visible-light-mediated conditions. google.com This approach avoids the pre-functionalization often required in classical methods and represents a green chemistry approach to the scaffold. google.com

Specific Synthetic Routes to 3,3-Dimethylisochroman-1-one

The synthesis of this compound requires the specific introduction of two methyl groups at the C3 position of the isochromanone core. The most direct and logical approach to achieve this substitution pattern is through the intramolecular cyclization of a precursor that already contains the requisite gem-dimethyl group.

The key precursor for this synthesis is 2-(2-hydroxypropan-2-yl)benzoic acid . The synthesis of this precursor can be accomplished via a Grignard reaction.

Synthetic Route:

Preparation of the Precursor: The synthesis begins with a suitable derivative of phthalic acid, such as phthalic anhydride or dimethyl phthalate. Reaction of this starting material with an excess of methylmagnesium bromide (CH₃MgBr) will result in the nucleophilic addition to both carbonyl groups. A subsequent acidic workup will yield the tertiary alcohol, 2-(2-hydroxypropan-2-yl)benzoic acid, after hydrolysis of the intermediate ester or carboxylate.

Intramolecular Cyclization (Lactonization): The synthesized 2-(2-hydroxypropan-2-yl)benzoic acid is then subjected to acid-catalyzed lactonization. Heating the precursor in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) or a dehydrating agent promotes the intramolecular esterification between the carboxylic acid group and the tertiary hydroxyl group. This ring-closing reaction expels a molecule of water and directly yields the target compound, this compound.

This strategy is highly efficient as it builds the required substitution pattern into the acyclic precursor before the key ring-forming step, ensuring the correct regiochemistry of the final product.

Ethoxycarbonylation of o-Acylbenzyllithiums

While the directed ortho-lithiation of substituted aromatics is a powerful tool for the synthesis of isochromanone precursors, specific literature detailing the ethoxycarbonylation of o-acylbenzyllithiums as a direct route to 3,3-disubstituted isochroman-1-ones, including the dimethyl variant, is not extensively documented in readily available chemical literature. This approach would theoretically involve the generation of an ortho-lithiated species from a suitable precursor, which is then quenched with an ethoxycarbonylating agent. Subsequent manipulation of the resulting functional groups would be necessary to effect cyclization and install the gem-dimethyl moiety.

Application of Intramolecular Carbonyl-Ene Reactions

The intramolecular carbonyl-ene reaction is a potent method for the formation of five- and six-membered rings. This pericyclic reaction involves the ene (an alkene) and the enophile (a carbonyl group) tethered within the same molecule. In the context of isochromanone synthesis, a precursor would need to be designed where an appropriately positioned alkene can undergo a cyclization reaction with a carbonyl group that will ultimately become part of the lactone ring. However, specific examples demonstrating the application of this reaction for the direct synthesis of the this compound skeleton are not prominently featured in the chemical literature, suggesting that other cyclization strategies may be more commonly employed for this particular target.

Strategies for Introducing Geminal Dimethyl Groups

The presence of a gem-dimethyl group at the C-3 position significantly influences the molecule's properties and can be a key driver in the synthetic strategy. The Thorpe-Ingold effect, or gem-dimethyl effect, provides a thermodynamic and kinetic rationale for this. wikipedia.orgchem-station.comlucp.net The presence of two methyl groups on the same carbon atom can decrease the internal bond angle and restrict conformational freedom, thus favoring ring-closing reactions. chem-station.com

From a practical standpoint, the introduction of the gem-dimethyl group can be achieved through several approaches:

Starting with a gem-disubstituted precursor: A common strategy involves utilizing a starting material that already contains the dimethylated carbon center that will become C-3 of the isochromanone.

Sequential Alkylation: An alternative approach involves the sequential alkylation of a suitable isochromanone precursor at the C-3 position. This would typically involve the deprotonation of the C-3 position with a strong base to form an enolate, followed by quenching with a methylating agent. A second iteration of this deprotonation-alkylation sequence would then install the second methyl group. The success of this approach is contingent on the ability to effectively form the enolate and control the alkylation process.

The Thorpe-Ingold effect can be a significant factor in the efficiency of cyclization to form the lactone ring, especially when the gem-dimethyl group is already in place on the acyclic precursor. wikipedia.orglucp.netnih.gov

Asymmetric Synthesis of Chiral Isochromanone Derivatives

The development of stereoselective methods to access chiral isochromanones is of paramount importance, given that biological activity is often confined to a single enantiomer.

Chiral Auxiliary-Based Approaches

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. osi.lv In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

While the application of classic chiral auxiliaries, such as Evans oxazolidinones, for the specific diastereoselective synthesis of 3-substituted isochromanones is not widely reported, the principles of auxiliary-controlled reactions are applicable. A hypothetical approach could involve the attachment of a chiral auxiliary to a precursor molecule, which then guides the stereoselective introduction of substituents at what will become the chiral centers of the isochromanone.

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This field has seen significant advancements, with several catalytic systems being developed for the synthesis of chiral isochromanone derivatives.

A highly efficient method for the asymmetric synthesis of isochromanone derivatives involves a cascade reaction that proceeds through the formation of carboxylic oxonium ylides. nih.gov This strategy allows for the construction of benzo-fused δ-lactones bearing vicinal quaternary stereocenters with high levels of enantioselectivity. nih.gov

The reaction is typically initiated by the transition-metal-catalyzed reaction of a diazo compound with a carboxylic acid, which generates a transient carboxylic oxonium ylide. This reactive intermediate can then be trapped intramolecularly in a stereoselective manner. In a notable example, a bimetallic relay catalytic system, combining an achiral dirhodium salt and a chiral N,N'-dioxide-metal complex, has been successfully employed. nih.gov The use of α-diazoketones in this cascade reaction has proven to be particularly effective. nih.gov

This approach has been utilized to synthesize a variety of optically active lactone derivatives with good to excellent yields and stereoselectivities, effectively bypassing competitive side reactions. nih.gov The scope of the reaction is broad, tolerating various substituents on both the ketoacid and the diazoketone components.

Table of Reaction Parameters for Asymmetric Cascade Cyclization

Entry Diazoketone Substituent (R) Ketoacid Substituent Yield (%) Enantiomeric Excess (ee, %)
1 Phenyl Unsubstituted 90 96
2 4-Chlorophenyl Unsubstituted 85 95
3 2-Naphthyl Unsubstituted 89 94
4 Methyl Unsubstituted - 72-93

Data is representative of findings in the field and may not correspond to a single specific publication.

Metal-mediated Asymmetric Inductions

The synthesis of chiral molecules in their enantiomerically pure forms is a significant objective in medicinal and materials chemistry. berkeley.edu Metal-mediated asymmetric induction represents a powerful strategy for achieving this, utilizing chiral organometallic complexes to catalyze reactions that produce a desired enantiomer in excess. berkeley.edu This approach has been successfully applied to the synthesis of isochromanone derivatives, providing routes to optically active products with high enantioselectivity. researchgate.net

Significant progress in this area has been driven by the development of novel catalyst systems. berkeley.edu For instance, an efficient asymmetric synthesis of isochromanones bearing adjacent quaternary stereocenters has been achieved through a cascade reaction involving acyclic carboxylic oxonium ylides. researchgate.net This method employs a dual-catalyst system, combining an achiral dirhodium salt with a chiral N,N'-dioxide–metal complex, often involving ferric ions (Fe³⁺). The use of α-diazoketones as precursors in this system facilitates a Z-selective-1,3-OH insertion followed by an aldol cyclization. researchgate.net This cooperative catalysis approach is effective in producing a variety of benzo-fused δ-lactones with good to excellent yields and high enantioselectivity, successfully avoiding competing side reactions. researchgate.net

Another strategy involves the asymmetric hydrogenation of isochromenylium intermediates, which can be generated in situ. researchgate.net This transformation can be catalyzed by a binary system composed of a copper salt, such as Copper(II) trifluoromethanesulfonate (Cu(OTf)₂), and a chiral cationic ruthenium–diamine complex. researchgate.net This method yields chiral 1H-isochromenes with high enantioselectivity, which are valuable intermediates that can be readily converted into the corresponding isochromanone structures. researchgate.net

The effectiveness of these metal-mediated processes hinges on the design of the chiral ligand, which orchestrates the stereochemical outcome of the reaction. nih.gov The continued development of new ligands and organometallic complexes is expanding the toolkit available for the asymmetric synthesis of complex molecules like this compound. berkeley.edu

Table 1: Examples of Metal-mediated Asymmetric Synthesis of Isochromanone Derivatives
Catalyst SystemReaction TypeKey FeaturesReported Enantiomeric Excess (ee)
Achiral Dirhodium Salt + Chiral N,N'-dioxide-Fe³⁺ ComplexO-H Insertion / Aldol CyclizationForms adjacent quaternary stereocenters from α-diazoketones.Good to excellent (up to 97% ee reported for some derivatives) researchgate.net
Cu(OTf)₂ + Chiral Cationic Ruthenium-Diamine ComplexAsymmetric HydrogenationInvolves the hydrogenation of in situ generated isochromenylium intermediates.Good to excellent enantioselectivity for 1H-isochromes researchgate.net

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the formation of stereoisomers that are not mirror images of each other. This is particularly relevant when a molecule contains two or more stereocenters, as is common in complex natural products and pharmaceuticals. For isochromanone analogues with substitutions at positions other than C3, controlling the relative stereochemistry of these new centers is crucial.

A key challenge in synthetic chemistry is the construction of all-carbon quaternary stereocenters from C–H nucleophiles. Methodologies that can create two adjacent stereocenters in a single, highly controlled reaction are of great value. For example, copper-catalyzed enantio- and diastereoselective diarylmethylation of 1,3-dicarbonyl compounds demonstrates a protocol for constructing contiguous stereocenters with high levels of stereocontrol. While not directly applied to this compound, the principles of this type of reaction, which controls the approach of a nucleophile to a prochiral center, are central to diastereoselective synthesis.

The strategies for achieving diastereoselectivity can be broadly categorized:

Substrate-controlled synthesis: The existing stereochemistry in the starting material or intermediate directs the stereochemical outcome of the subsequent reaction.

Reagent-controlled synthesis: The chirality of a catalyst or reagent is responsible for inducing the desired diastereoselectivity, regardless of any pre-existing chirality in the substrate.

Auxiliary-controlled synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereoselective formation of new stereocenters. The auxiliary is then removed in a later step.

A practical synthesis of (dl)-1,3-diphenyl-1,3-propanediamine was achieved through a highly diastereoselective addition of phenylcerium dichloride to a dihydropyrazole derivative, illustrating a reagent-controlled approach to forming a specific diastereomer. illinois.edu The application of such principles to isochromanone synthesis would allow for the precise construction of analogues with multiple stereocenters, enabling the exploration of structure-activity relationships.

Retrosynthetic Analysis of this compound and Analogues

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.com The process begins with the final target molecule and involves mentally breaking it down into simpler, commercially available precursors through a series of "disconnections." These disconnections must correspond to known and reliable chemical reactions performed in the forward, or synthetic, direction. amazonaws.com A special double-lined arrow (⇒) is used to denote a retrosynthetic step.

Applying this analysis to This compound , the most logical initial disconnection is the ester bond within the lactone ring. This is a C-O disconnection.

Retrosynthetic Step 1:

Image depicting the retrosynthetic disconnection of the lactone bond in this compound.

This disconnection reveals a key precursor, 2-(2-hydroxypropan-2-yl)benzoic acid . This bifunctional molecule contains both the carboxylic acid and the tertiary alcohol functionalities required to form the lactone ring via an intramolecular esterification (lactonization).

Retrosynthetic Step 2: The precursor, 2-(2-hydroxypropan-2-yl)benzoic acid, can be further simplified. A logical disconnection is the C-C bond between the aromatic ring and the isopropyl alcohol side chain. This leads back to a 2-halobenzoic acid derivative (like 2-bromobenzoic acid) and an acetone synthon. In the forward direction, this would correspond to the addition of an organometallic reagent, such as isopropylmagnesium bromide (a Grignard reagent), to a protected benzoic acid, or more likely, the addition of methylmagnesium bromide to a 2-acetylbenzoic acid derivative.

This analysis provides a clear and logical pathway for the synthesis of the target molecule from simple, readily available starting materials. This strategic approach allows chemists to design efficient and robust synthetic routes for not only the parent compound but also for a wide range of structural analogues by modifying the starting materials used in the sequence. amazonaws.com

Reactivity, Transformation, and Mechanistic Insights

Functional Group Transformations of the Lactone Moiety

The lactone ring in 3,3-Dimethylisochroman-1-one is a key site for chemical modifications. Expected transformations include:

Reduction: The carbonyl group of the lactone is susceptible to reduction by various hydride reagents. For instance, strong reducing agents like lithium aluminum hydride (LiAlH4) would likely open the lactone ring to form the corresponding diol, 2-(2-hydroxy-2-methylpropyl)benzyl alcohol. Milder reducing agents might selectively reduce the carbonyl to a hydroxyl group, though this can be challenging to achieve without ring opening.

Hydrolysis: Under acidic or basic conditions, the lactone can undergo hydrolysis to yield the corresponding carboxylic acid, 2-(2-hydroxy-2-methylpropyl)benzoic acid. The rate and mechanism of this reaction would be influenced by pH and temperature.

Aminolysis: Reaction with primary or secondary amines is expected to result in ring-opening of the lactone to form the corresponding amides. This reaction would provide a route to a variety of functionalized benzamide derivatives.

Organometallic Reactions: Nucleophilic attack by organometallic reagents, such as Grignard reagents or organolithium compounds, on the lactone carbonyl would lead to ring opening and the formation of diols with the incorporation of the organometallic R-group.

Reactions at the Aromatic Ring System

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the aromatic ring.

Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst would be expected to yield halogenated derivatives.

Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring could be achieved using acyl halides or alkyl halides with a suitable Lewis acid catalyst.

Reactivity of the Geminal Dimethyl Group

The geminal dimethyl group at the 3-position is generally less reactive than the other functional groups in the molecule. However, under certain conditions, these methyl groups could participate in reactions such as:

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), benzylic C-H bonds are susceptible to halogenation.

Oxidation: Strong oxidizing agents might be capable of oxidizing the methyl groups, although this would likely require harsh conditions and could lead to degradation of the molecule.

Ring-Opening and Ring-Closing Reactions

The stability of the isochromanone ring system makes both ring-opening and ring-closing reactions significant aspects of its chemistry.

Ring-Opening: As discussed in section 3.1, nucleophilic attack at the carbonyl carbon is a common mode of ring-opening. Acid-catalyzed ring opening is also a plausible pathway.

Ring-Closing: The synthesis of this compound itself would involve a ring-closing reaction. A likely synthetic route would be the intramolecular cyclization of a suitably substituted precursor, such as a 2-(halomethyl)phenylacetic acid derivative that has undergone appropriate alkylation.

Mechanistic Studies of Key Transformations

Detailed mechanistic studies for reactions involving this compound are not available in the reviewed literature. However, hypothetical mechanisms can be proposed based on well-established principles of organic chemistry.

Elucidation of Reaction Pathways

For any of the transformations mentioned above, the reaction pathway would need to be elucidated through experimental studies. This would involve techniques such as kinetic analysis, isotopic labeling, and computational modeling to understand the sequence of bond-forming and bond-breaking events.

Investigation of Intermediate Species

The investigation of reactive intermediates is crucial for understanding reaction mechanisms. For instance, in electrophilic aromatic substitution reactions, the formation of a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex) would be expected. In nucleophilic acyl substitution reactions on the lactone, a tetrahedral intermediate would be formed. Spectroscopic techniques (e.g., NMR, IR) under specific reaction conditions or trapping experiments could potentially be used to detect or infer the presence of such intermediates.

Role of Catalysts in Reaction Mechanisms

The synthesis and transformation of isochromanone scaffolds are often facilitated by catalysts, which play a crucial role in determining the reaction pathways, efficiency, and stereoselectivity. While specific catalytic systems for this compound are not extensively documented, the principles of catalysis in the synthesis of substituted isochromanones can be extrapolated.

Transition metal catalysts, particularly those based on rhodium and palladium, have been instrumental in the construction of the isochromanone core. For instance, Rh(III)-catalyzed annulation of benzoic acids with nitroalkenes has been shown to produce 3,4-disubstituted isochroman-1-ones with high regioselectivity. acs.org In such reactions, the catalyst is believed to coordinate with the directing group on the benzoic acid, facilitating a C-H activation step. This is followed by insertion of the nitroalkene and subsequent reductive elimination to form the lactone ring. The catalyst is regenerated in the final step, allowing for a catalytic cycle.

Metal-free catalytic systems have also emerged as a powerful tool. For example, a cascade cyclization of allyl ether-tethered ynamides can yield highly functionalized 3-isochromanones. researchgate.net In these reactions, a Brønsted acid can act as a catalyst, protonating the ynamide to initiate an intramolecular alkoxylation, which is followed by a cascade of reactions to form the final product. researchgate.net

Photocatalysis represents another modern approach to isochromanone synthesis. Ruthenium-based photocatalysts, upon irradiation with light, can initiate a reaction between diazonium salts and alkenes to form isochromanones. beilstein-journals.org The proposed mechanism involves the photocatalyst absorbing light and promoting an electron transfer, leading to the formation of a radical intermediate that undergoes cyclization. beilstein-journals.org

The choice of catalyst and reaction conditions can significantly influence the reaction mechanism and the structure of the final product. For the synthesis of a gem-disubstituted isochromanone like this compound, catalytic methods that proceed through intermediates capable of accommodating a quaternary center at the 3-position would be essential.

Table 1: Examples of Catalytic Systems in Isochromanone Synthesis

Catalyst TypeCatalyst ExampleReactantsProduct TypeReference
Transition Metal[Rh(III)]Benzoic Acids, Nitroalkenes3,4-Disubstituted Isochroman-1-ones acs.org
Metal-Free (Acid)Triflimide (Tf2NH)Allyl ether-tethered ynamidesFunctionalized 3-Isochromanones researchgate.net
PhotocatalystRu(bpy)3Cl2Diazonium salts, AlkenesSubstituted Isochromanones beilstein-journals.org

Natural Occurrence and Biosynthetic Pathways

Isolation of Isochromanone Derivatives from Fungal Sources

While the direct isolation of 3,3-Dimethylisochroman-1-one from a natural source remains to be definitively reported in widely available scientific literature, numerous structurally similar isochromanone analogues have been identified from various fungal species. These discoveries provide a strong foundation for understanding the natural production of this class of compounds.

The genus Penicillium is a well-known "mycofactory," capable of producing a plethora of bioactive compounds. Several species within this genus have been identified as producers of isochromanone derivatives. For instance, the deep-sea-derived fungus Penicillium bialowiezense A3 has been shown to produce a new isochromanone analogue, biourgalide C, alongside other known isochromanones. researchgate.net Furthermore, endophytic fungi, which reside within the tissues of living plants, are another promising source. An endophytic strain of Penicillium purpurogenum IMM003, isolated from the plant Edgeworthia chrysantha, has been found to produce novel polyketides, including benzophenone and phthalide derivatives, highlighting the biosynthetic versatility of this species. researchgate.net

The following table provides examples of fungi known to produce isochromanone derivatives, which are structural analogues of this compound.

Fungal SpeciesHabitat/SourceProduced Isochromanone Analogues
Penicillium bialowiezense A3Deep-sea sedimentBiourgalide C and other known isochromanones researchgate.net
Penicillium purpurogenum IMM003Endophyte from Edgeworthia chrysanthaProduces various polyketides, suggesting potential for isochromanone synthesis researchgate.net
Penicillium sp.Marine-derivedPenicillospirone (a polyketide with a related structural backbone) nih.gov

Fungi of the genus Penicillium are ubiquitous, found in a wide range of environments across the globe. They are commonly isolated from soil, decaying organic matter, and as endophytes in plants. Penicillium purpurogenum, for example, is a saprophytic fungus with a broad distribution in terrestrial plants, soil, and marine habitats. bustmold.com It is known to be a biodeteriogen, causing spoilage of fruits like pears and pineapples, particularly in Southeast Asia. bustmold.com The ability of these fungi to thrive in diverse ecological niches contributes to the vast chemical diversity of their secondary metabolites.

The global distribution of Penicillium species suggests that the potential for discovering novel isochromanone-producing strains is high in various ecosystems, from terrestrial soils to deep-sea sediments. A study on the species diversity of Penicillium in Southwest China revealed an unexpectedly high number of species, including 43 new to science, underscoring the untapped fungal biodiversity in different geographical regions. mdpi.com

Proposed Biosynthetic Routes to Isochromanone Scaffolds

The formation of the isochromanone core is a fascinating example of the biosynthetic machinery at play within fungi. These pathways typically involve the assembly of a polyketide chain followed by a series of enzymatic modifications.

Isochromanones are derived from polyketides, which are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govkit.eduresearchgate.net The biosynthesis begins with a starter unit, typically acetyl-CoA, which is sequentially condensed with extender units, most commonly malonyl-CoA. This iterative process builds a linear poly-β-keto chain.

The formation of the characteristic gem-dimethyl group at the C-3 position of this compound likely involves a specific mechanism within the polyketide synthesis pathway. Research into the biosynthesis of other polyketides with gem-dimethyl groups has revealed that methylation can occur either before or after the condensation step catalyzed by the ketosynthase domain of the PKS. nih.gov Some PKSs are capable of utilizing dimethylmalonyl-acyl carrier protein (ACP) as an extender unit, directly incorporating the gem-dimethyl moiety into the growing polyketide chain. nih.gov The genome of various Penicillium species contains numerous polyketide synthase gene clusters, providing the genetic blueprint for the production of a wide array of polyketide structures. researchgate.netslu.se

Following the assembly of the polyketide chain, a series of tailoring enzymes, often encoded within the same gene cluster as the PKS, modify the linear precursor to form the final isochromanone scaffold. These modifications can include cyclization, reduction, oxidation, and methylation reactions.

The cyclization of the polyketide chain to form the bicyclic isochromanone ring system is a critical step. This is often followed by further enzymatic modifications that can lead to a variety of structurally diverse derivatives. The complexity of fungal polyketide biosynthesis is vast, with some pathways involving multiple gene clusters and scattered genes to produce a single compound. nih.gov

Isolation and Structural Elucidation of Novel Derivatives from Natural Sources

The exploration of fungal metabolites continues to yield a wealth of novel isochromanone derivatives. These discoveries not only expand our understanding of the chemical diversity of natural products but also provide new leads for drug discovery and other biotechnological applications.

Recent investigations into marine-derived Penicillium fungi have been particularly fruitful. A review covering the period from 2021 to 2023 highlighted the isolation of several new isocoumarins, a closely related class of compounds. mdpi.com For example, penicillols A and B, featuring spiroketal rings, were isolated from the mangrove-derived Penicillium sp. BJR-P2. mdpi.com Another study on a marine-derived isolate of Penicillium sp. (SF-5292) led to the discovery of penicillospirone, a new polyketide-type metabolite with anti-inflammatory activity. nih.gov

The structural elucidation of these new compounds relies on a combination of advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). In many cases, single-crystal X-ray diffraction analysis is used to unambiguously determine the absolute configuration of the molecule. nih.gov

The ongoing search for novel bioactive compounds from fungi, particularly from underexplored environments like the deep sea and unique terrestrial niches, promises to uncover many more fascinating isochromanone derivatives, potentially including this compound itself.

Advanced Spectroscopic and Computational Research

Structural Elucidation Methodologies in Isochromanone Research

The definitive identification and characterization of isochromanone structures are accomplished through the combined application of several key analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy maps the connectivity of atoms, Mass Spectrometry (MS) provides information on molecular weight and fragmentation, and X-ray Diffraction offers unambiguous proof of stereochemistry in the solid state.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

NMR spectroscopy is a cornerstone technique for determining the constitution and relative stereochemistry of isochromanones. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional experiments, provides a detailed picture of the molecular structure.

¹H and ¹³C NMR Chemical Shifts: The chemical shifts (δ) of protons and carbons are indicative of their local electronic environment. For a compound like 3,3-Dimethylisochroman-1-one, the aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), while the methylene (B1212753) protons of the isochromanone core (at C4) and the methyl protons (at C3) resonate in the upfield region. The quaternary carbon at C3 and the carbonyl carbon (C1) are readily identifiable in the ¹³C NMR spectrum by their characteristic chemical shifts.

Interactive Data Table: Representative NMR Data for a 3-Substituted Isochromanone Moiety Data below is representative for a 3-methyl-3,4-dihydroisocoumarin structure, a close analog to the target compound, to illustrate typical chemical shifts.

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (HMBC)
1 (C=O)-~165-170H4, H5
3~4.6 (q)~75-80H4, CH₃
3-CH₃~1.5 (d)~20-25H3, C3, C4
4 (CH₂)~2.9 (m)~30-35H3, H5, C3, C5, C4a
5~8.0 (d)~125-130H4, H6, C4, C7, C8a
6~7.4 (t)~128-132H5, H7
7~7.6 (t)~134-138H6, H8
8~7.2 (d)~120-125H7, C4a, C8a
4a-~138-142H4, H5, H8
8a-~128-132H5, H8

Nuclear Overhauser Effect (NOE) Spectroscopy: For chiral isochromanones with substituents at positions like C3 and C4, determining the relative stereochemistry (i.e., cis vs. trans) is crucial. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for this purpose. acdlabs.comlibretexts.org NOESY detects through-space interactions between protons that are in close proximity (<5 Å). libretexts.orglongdom.org For example, in a substituted isochromanone, an NOE correlation between a proton on a C3-substituent and a proton at C4 would indicate that these groups are on the same face of the heterocyclic ring (a cis relationship). The absence of such a correlation would suggest a trans relationship. acdlabs.comuni-saarland.de These through-space correlations provide definitive evidence for the relative configuration of stereocenters within the molecule. acdlabs.comuni-saarland.de

Mass Spectrometry in Structural Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and probing the structural integrity of isochromanones through fragmentation analysis. chemguide.co.uk Electron Ionization (EI) is a common technique that imparts significant energy into the molecule, leading to characteristic fragmentation patterns. researchgate.net

For this compound, the molecular ion peak (M⁺•) would confirm the compound's molecular weight. The fragmentation of isochromanones is influenced by the lactone (cyclic ester) and benzyl (B1604629) ether functionalities. isca.melibretexts.org Key fragmentation pathways often involve:

Loss of a methyl group: Cleavage of one of the C3-methyl groups would result in a stable fragment at [M-15]⁺.

Retro-Diels-Alder (RDA) type cleavage: Although less common for this specific structure, related heterocyclic systems can undergo RDA reactions, leading to predictable fragmentation.

Formation of an acylium ion: Cleavage adjacent to the carbonyl group is a common fragmentation pathway for esters and lactones, potentially leading to the formation of a stable acylium ion [RCO]⁺. researchgate.netnih.gov For instance, cleavage of the C4-C4a bond and the O2-C3 bond could lead to characteristic fragments.

Loss of CO or CO₂: The lactone moiety can lead to the loss of small neutral molecules like carbon monoxide or carbon dioxide.

Analysis of these fragmentation patterns allows chemists to piece together the molecular structure and confirm the presence of key functional groups, corroborating data from other spectroscopic methods. researchgate.netisca.me

X-ray Diffraction Analysis for Absolute Configuration Determination

While NMR can establish relative stereochemistry, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. mdpi.comresearchgate.netnih.gov This technique provides a precise three-dimensional map of the electron density within a crystal, revealing the exact spatial arrangement of every atom. nih.gov

For a chiral isochromanone, obtaining a suitable single crystal allows for the collection of diffraction data. The analysis of this data not only confirms the molecular connectivity but also establishes the absolute stereochemistry of all chiral centers, for example, by using anomalous dispersion. nih.gov The result is a definitive structural model, such as that obtained for 3-(1-Adamantyl)-6-methyl-3-(3-methylbenzyl)isochroman-1-one, where the distorted half-boat conformation of the oxanone ring and the precise orientation of all substituents were determined. nih.gov This level of certainty is often required for natural products or pharmaceuticals where specific stereoisomers may have distinct biological activities. mdpi.comnih.gov

Chiroptical Spectroscopy and Absolute Stereochemistry

Chiroptical techniques are essential for investigating the stereochemistry of chiral molecules in solution. These methods measure the differential interaction of a molecule with left- and right-circularly polarized light, providing information directly related to its three-dimensional structure.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a form of UV-Visible spectroscopy that is specific to chiral molecules. nih.gov Enantiomers, while having identical UV-Vis absorption spectra, produce mirror-image ECD spectra. nih.gov This property makes ECD an invaluable tool for assigning the absolute configuration of chiral isochromanones. nih.gov

The ECD spectrum of a chiral isochromanone will show positive or negative bands (Cotton effects) corresponding to its electronic transitions. The sign and intensity of these Cotton effects are characteristic of a specific enantiomer. The absolute configuration of a novel chiral isochromanone can be determined by comparing its experimental ECD spectrum to that of a known, structurally related compound. nih.gov For example, the absolute configuration of (S)-8-hydroxy-6-methoxy-4,5-dimethyl-3-methylene-isochromen-1-one was established by comparing its ECD spectrum with that of a known analogue. nih.gov

Computational ECD Calculations for Stereochemical Assignments

The power of ECD spectroscopy has been greatly enhanced by modern computational chemistry. core.ac.uknih.gov Quantum mechanical methods, particularly Time-Dependent Density Functional Theory (TDDFT), allow for the theoretical calculation of ECD spectra for a given molecule. researchgate.netcornell.edu

The standard procedure involves:

Generating a set of possible low-energy conformations for a chosen enantiomer (e.g., the R-enantiomer) of the target isochromanone using computational methods.

Optimizing the geometry of each conformer.

Calculating the ECD spectrum for each significant conformer using TDDFT (e.g., using functionals like B3LYP or CAM-B3LYP). core.ac.ukresearchgate.net

Generating a final, Boltzmann-weighted average spectrum based on the relative energies of the conformers. cornell.edu

This calculated spectrum is then compared to the experimental ECD spectrum. A good match between the experimental spectrum and the spectrum calculated for the R-enantiomer allows for the confident assignment of the R-configuration to the sample. Conversely, if the experimental spectrum is a mirror image of the calculated R-spectrum, the sample is assigned the S-configuration. This combination of experimental and computational ECD provides a powerful, non-empirical method for determining the absolute stereochemistry of chiral isochromanones. core.ac.ukresearchgate.netcornell.edu

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in the investigation of this compound, offering insights into its electronic structure, stability, and reactivity. These theoretical approaches complement experimental data, providing a deeper understanding of the molecule's behavior at an atomic level.

Molecular Orbital Package (MOPAC) Applications

The Molecular Orbital Package (MOPAC) is a semi-empirical quantum mechanics program that provides a computationally efficient method for studying molecular properties. While specific MOPAC studies on this compound are not extensively documented in publicly available literature, the application of its Hamiltonians, such as AM1 and PM3, can be used to predict various thermodynamic and electronic properties.

These calculations can estimate the heat of formation, dipole moment, and ionization potential of this compound. Furthermore, MOPAC can be employed to model the geometry of the molecule, providing information on bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the steric and electronic effects of the gem-dimethyl group on the isochromanone core. A hypothetical application of MOPAC could involve the calculation of the energy profile for the rotation of the methyl groups, offering insights into the conformational flexibility of the molecule.

Table 1: Hypothetical MOPAC (AM1) Calculated Properties for this compound

PropertyCalculated Value
Heat of Formation (kcal/mol)-85.2
Dipole Moment (Debye)3.45
Ionization Potential (eV)9.12
C1=O8 Bond Length (Å)1.22
C3-C9 Bond Length (Å)1.54
C3-C10 Bond Length (Å)1.54
O2-C1-C8a-C4a Dihedral Angle (°)175.8

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a more rigorous computational method that provides a higher level of accuracy for electronic structure calculations. DFT studies on analogous isochroman-1-one (B1199216) structures have been conducted to investigate their molecular geometry and electronic properties. For this compound, DFT calculations, often using functionals like B3LYP with a 6-31G* basis set, can provide detailed information about its electronic distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential.

The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. DFT calculations can also be used to simulate spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental results to validate the computational model.

Table 2: Hypothetical DFT (B3LYP/6-31G*) Calculated Electronic Properties for this compound

PropertyCalculated Value (eV)
HOMO Energy-6.85
LUMO Energy-0.25
HOMO-LUMO Gap6.60

Conformational Analysis and Stability of Tautomers

The conformational landscape of this compound is of significant interest. The isochromanone ring is not planar and can exist in different conformations. Computational studies on similar isochroman-1-ones have revealed the presence of distinct "open" and "closed" conformers. For this compound, the dihydropyranone ring is expected to adopt a half-chair or sofa conformation. The gem-dimethyl group at the C3 position will influence the relative stability of these conformers due to steric interactions. DFT calculations have suggested that for some isochroman-1-ones, the "open" conformer is thermochemically more stable in the gas phase, even though the "closed" conformer may be favored in the crystalline state due to packing forces.

Tautomerism in this compound, specifically keto-enol tautomerism, is another area that can be explored using computational methods. The enol form would involve the formation of a hydroxyl group at C1 and a double bond within the heterocyclic ring. DFT calculations are well-suited to determine the relative energies of the keto and enol tautomers and the energy barrier for their interconversion. In general, for simple lactones, the keto form is significantly more stable.

Table 3: Hypothetical DFT Calculated Relative Energies of this compound Conformers and Tautomers

SpeciesConformation/TautomerRelative Energy (kcal/mol)
Keto FormHalf-Chair (axial Me)1.2
Keto FormHalf-Chair (equatorial Me)0.0
Enol Form-15.8

In Silico Mechanistic Studies

Role in Advanced Organic Synthesis and Methodology Development

3,3-Dimethylisochroman-1-one as a Building Block in Complex Molecule Synthesis

The isochromanone core is a crucial building block for a range of complex natural products known for their potent biological activities. A notable example is the ajudazols, which are powerful inhibitors of the mitochondrial respiratory chain. The synthesis of the authentic anti,anti-configured isochromanone core of the ajudazols demonstrates the strategic importance of this heterocyclic system in constructing complex and biologically active molecules. nih.gov Methodologies have been developed to provide general access to various stereoisomers of hydroxyl-isochromanones with up to three contiguous stereocenters, highlighting the versatility of this scaffold in complex synthesis. nih.gov While specific documented use of this compound as a direct building block in a named complex molecule's total synthesis is not prevalent in readily available literature, the development of synthetic strategies for isochromanones is often driven by their potential application in creating such intricate structures. The methodologies developed for synthesizing the core structure are frequently designed to be adaptable for creating variously substituted derivatives, including those with gem-dimethyl groups, for use in medicinal chemistry and natural product synthesis.

Development of New Synthetic Methodologies Utilizing Isochromanone Chemistry

The importance of the isochromanone motif has spurred the development of numerous innovative synthetic strategies. These methodologies aim to provide efficient, selective, and versatile routes to this class of compounds, often focusing on the construction of the core heterocyclic ring or the introduction of functional groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied in the synthesis of related heterocyclic systems like isoflavones. researchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a prominent example. libretexts.orgwikipedia.org While direct Suzuki-Miyaura coupling on the this compound core is not extensively detailed, the principles are widely applied to functionalize similar scaffolds. For instance, 3-iodochromones have been successfully coupled with arylboronic acids to synthesize isoflavones, demonstrating the feasibility of applying such reactions to oxygen-containing heterocyclic systems. researchgate.net The Heck reaction, another palladium-catalyzed process coupling unsaturated halides with alkenes, also offers a pathway for C-C bond formation and the synthesis of substituted alkenes, which could be precursors to or modification targets on the isochromanone framework. wikipedia.orgbyjus.comlibretexts.orgyoutube.com

Table 1: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Nucleophile Electrophile Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Organoboron (e.g., boronic acid) Organohalide or triflate Pd complex (e.g., Pd(PPh₃)₄) + Base C(sp²)–C(sp²), C(sp²)–C(sp³)
Heck Alkene Organohalide or triflate Pd complex (e.g., Pd(OAc)₂) + Base C(sp²)–C(sp²)
Sonogashira Terminal alkyne Organohalide or triflate Pd complex + Cu(I) salt + Base C(sp²)–C(sp)

| Stille | Organotin | Organohalide or triflate | Pd complex | C–C |

Olefin metathesis, particularly ring-closing metathesis (RCM), has become a cornerstone of modern organic synthesis for constructing cyclic compounds. wikipedia.orgmedwinpublishers.com RCM is a powerful method for forming large unsaturated rings and has been employed as a key step in the synthesis of numerous complex natural products. medwinpublishers.comnih.gov This reaction involves the intramolecular rearrangement of a diene, catalyzed by metal alkylidene complexes (e.g., Grubbs or Schrock catalysts), to form a cycloalkene and a small volatile byproduct like ethylene. wikipedia.org While specific applications of RCM to form the dihydropyranone ring of this compound are less common, the strategy is highly relevant for synthesizing larger macrocyclic structures containing the isochromanone core. The functional group tolerance and reliability of modern metathesis catalysts make this a viable strategy for complex synthetic challenges. drughunter.comorganic-chemistry.org

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), have emerged as mild, selective, and environmentally benign oxidants in organic synthesis. acs.orgfrontiersin.org These reagents offer an alternative to toxic heavy metal oxidants. acs.org A significant application relevant to lactone synthesis is the direct formation of aryl lactones and phthalides from carboxylic and benzoic acids. organic-chemistry.orgnih.gov This transformation can be achieved using a combination of a hypervalent iodine(III) reagent like PIDA and potassium bromide (KBr), which facilitates a selective benzylic C-H abstraction followed by oxidative lactonization. acs.orgorganic-chemistry.org This method avoids harsh conditions and common side reactions like decarboxylation. acs.org Another important hypervalent iodine reagent, 2-Iodoxybenzoic acid (IBX), is a versatile oxidant used for converting alcohols to carbonyl compounds and can be employed in the synthesis of α,β-unsaturated ketones, which are potential precursors for isochromanones. guidechem.comchem-station.comorientjchem.orgnih.govorganic-chemistry.org The development of enantioselective iodolactonization reactions using a combination of a catalyst, iodine, and a hypervalent iodine(III) reagent like PIDA has also been reported for preparing chiral lactones. researchgate.net

Table 2: Selected Applications of Hypervalent Iodine Reagents in Synthesis

Reagent Abbreviation Typical Application Key Features
Phenyliodine(III) diacetate PIDA Oxidation of alcohols, C-H functionalization, oxidative cyclizations Mild, selective, commercially available
2-Iodoxybenzoic acid IBX Oxidation of alcohols to aldehydes/ketones High functional group tolerance, often used in DMSO

Significant advances have been made in the catalytic asymmetric synthesis of isochromanone derivatives, enabling access to chiral molecules with high stereoselectivity. researchgate.net Both transition-metal catalysis and organocatalysis have proven effective.

Organocatalysis : Chiral organic molecules can catalyze reactions with high enantioselectivity. umb.edu For example, a highly stereoselective one-pot intramolecular Mannich reaction has been developed using a secondary amine catalyst to produce 4-aminoisochromanones with excellent diastereomeric ratios and enantiomeric excesses. organic-chemistry.org This approach highlights the power of organocatalysis to create complex chiral structures under mild conditions. organic-chemistry.org Organocatalytic methods have also been used to construct axially chiral isochromen-1-imines, which can be converted to the corresponding atropisomeric lactones. rsc.orgsnnu.edu.cnrsc.org

Transition-Metal Catalysis : A range of metal-based catalytic systems have been developed. A bimetallic relay system using Rh(II) and a chiral N,N′-dioxide-Fe(III) or Sc(III) complex has been used for the asymmetric cascade O-H insertion/aldol cyclization of ketoacids with diazoketones to afford optically active isochromanones. nih.govrsc.org This method allows for the construction of two adjacent quaternary stereocenters with high stereoselectivity. nih.gov Additionally, strategies combining gold catalysis with aminocatalysis have been employed to prepare chiral α-quaternary isochroman (B46142) derivatives. researchgate.net

Strategies for Efficient and Sustainable Synthesis in Isochromanone Research

Key strategies include:

Photocatalysis : Visible-light photocatalysis offers a green and sustainable method for chemical transformations. researchgate.net Photocatalyzed reactions of benzenediazonium (B1195382) salts with various alkenes have been developed to afford isochromanones in good yields. nih.govrug.nl This approach utilizes light as a renewable energy source to drive chemical reactions under mild conditions. rug.nlresearchgate.net

Flow Chemistry : Performing reactions in continuous flow systems, as opposed to traditional batch processing, can offer improved safety, efficiency, and scalability. The photocatalytic synthesis of isochromanones has been successfully adapted to flow conditions, which can be particularly advantageous when dealing with highly reactive intermediates like diazonium salts. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cascade or tandem reactions, where multiple bond-forming events occur in a single operation, are excellent examples of atom-economical processes. The one-pot synthesis of 4-aminoisochromanones via an intramolecular Mannich reaction is an example of a more efficient process that avoids the isolation of intermediates. organic-chemistry.org

Use of Safer Solvents and Reagents : Replacing hazardous reagents and solvents with more environmentally benign alternatives is a core principle of green chemistry. The use of hypervalent iodine reagents as a less toxic alternative to heavy metals is a relevant example. acs.org Efforts to perform reactions in greener solvents like water or ethanol, or under solvent-free conditions, are also central to sustainable synthesis. acsgcipr.org

Catalysis : The use of catalysts (metal, organo-, or bio-catalysts) is inherently green as they are used in small amounts and allow for reactions to occur under milder conditions with higher selectivity, reducing energy consumption and waste generation. acsgcipr.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.